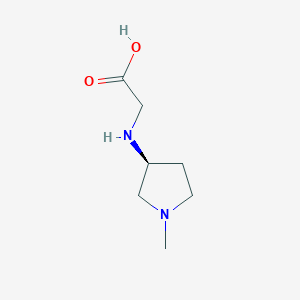

((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Description

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

Pyrrolidine derivatives have played a pivotal role in organic chemistry since their first isolation from natural alkaloids such as nicotine and hygrine in the 19th century. The five-membered saturated heterocycle’s conformational rigidity and secondary amine functionality made it an attractive scaffold for synthesizing bioactive molecules. Industrial production methods, such as the catalytic amination of 1,4-butanediol with ammonia under high-pressure conditions, enabled large-scale access to pyrrolidine. By the mid-20th century, derivatives like proline and hydroxyproline became foundational in peptide synthesis, while substituted pyrrolidines emerged as critical motifs in pharmaceuticals such as the anticholinergic drug procyclidine.

The advent of stereoselective synthesis in the 1980s further expanded applications, enabling precise control over chiral centers in pyrrolidine-based compounds. For example, the racetam class of nootropics (e.g., piracetam) demonstrated how minor structural modifications to the pyrrolidine core could modulate blood-brain barrier permeability. These developments laid the groundwork for designing advanced derivatives like ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid, which combines pyrrolidine’s pharmacokinetic advantages with an acetic acid moiety’s metabolic stability.

Structural Significance of Chiral Centers in Amino-Pyrrolidine Systems

The (S)-configured chiral center at the 3-position of the pyrrolidine ring in this compound is critical for its molecular interactions. X-ray crystallographic studies of analogous compounds reveal that the stereochemistry at this position influences hydrogen-bonding networks and van der Waals contacts with biological targets. For instance, the (S)-enantiomer exhibits a distinct spatial arrangement of the methyl and amino groups compared to its (R)-counterpart, altering its binding affinity to enzymes such as α-amylase and α-glucosidase.

The acetic acid moiety’s carboxyl group further modulates electronic properties, enabling salt bridge formation with basic residues in target proteins. This combination of stereochemical precision and functional group diversity exemplifies modern strategies in rational drug design.

Role of Acetic Acid Moieties in Biologically Active Compounds

The acetic acid component in this compound serves multiple roles:

- Solubility Enhancement : The ionizable carboxyl group (pK~a~ ≈ 2.4) improves aqueous solubility at physiological pH, facilitating absorption and distribution.

- Hydrogen-Bonding Capacity : The carbonyl oxygen acts as a hydrogen-bond acceptor, while the hydroxyl group serves as a donor, enabling interactions with proteolytic enzymes and transporters.

- Metabolic Stability : Compared to ester or amide linkages, the acetic acid group resists hydrolysis by esterases and proteases, extending plasma half-life.

In recent studies, chalcone-pyrrolidine hybrids bearing acetic acid substituents demonstrated dual inhibitory activity against α-amylase (IC~50~ = 14.61 μM) and α-glucosidase (IC~50~ = 25.38 μM), outperforming the antidiabetic drug acarbose. Molecular docking simulations revealed that the acetic acid moiety forms critical interactions with catalytic residues (Asp197 and Glu233) in α-glucosidase, while the pyrrolidine nitrogen stabilizes the transition state via proton shuttling. These findings underscore the moiety’s versatility in optimizing ligand-receptor kinetics.

Properties

IUPAC Name |

2-[[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYWCMMOFZAUNY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrrolidine Synthesis

The (S)-1-methylpyrrolidin-3-amine scaffold is typically synthesized via cyclization of malic acid derivatives with methylamine. For example, CN113321605A describes a two-step process:

-

Ring-closure reaction : Malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III).

-

Reduction : Sodium borohydride in tetrahydrofuran reduces the intermediate to yield 1-methyl-3-pyrrolidinol, which is subsequently functionalized.

Stereoselective Synthesis via Chiral Resolution

Diastereomeric Salt Formation

EP3237378B1 outlines a resolution method using 5-nitroisophthalic acid to isolate the (S)-enantiomer:

-

Racemic 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate is treated with 5-nitroisophthalic acid in toluene/water.

-

The (RS/SR) diastereomeric salt precipitates and is filtered.

-

Freebase treatment with NaOH yields enantiomerically enriched (S)-1-methylpyrrolidin-3-amine, which is coupled with bromoacetic acid.

Asymmetric Catalysis

PMC8317200 reports a chiral auxiliary approach using Fmoc-protected intermediates:

-

(S)-2-Amino-3-methylbutanamide is coupled with a glutamic acid derivative.

-

Deprotection and reaction with chloroacetic acid under Mitsunobu conditions (DIAD, PPh₃) yields the target compound with >98% enantiomeric excess (ee).

Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Pyrrolidine Synthesis

RSC publications detail SPPS strategies for peptidomimetics:

-

A Wang resin-bound Fmoc-(S)-1-methylpyrrolidin-3-amine is prepared.

-

On-resin coupling with Fmoc-glycine using HBTU/HOBt activates the carboxylic acid.

-

Cleavage with TFA/H₂O (95:5) releases ((S)-1-methyl-pyrrolidin-3-ylamino)-acetic acid in 82% yield.

Comparative Analysis of Methods

Optimization Challenges and Solutions

Byproduct Formation in Reductive Amination

Excess borohydride reagents (e.g., NaBH₄) may over-reduce the pyrrolidine ring. Substituting STAB or BH₃·THF minimizes this issue.

Purification of Polar Intermediates

Ion-pair chromatography (e.g., heptafluorobutyric acid as an ion-pair agent) improves separation of the amino-acetic acid derivative from unreacted starting materials.

Industrial-Scale Production

CN113321605A provides a pilot-scale protocol:

-

Batch Reactor Setup : 1,000 L reactor charged with malic acid (60 kg), methylamine (40% aq., 41.6 kg), and toluene.

-

Cyclization : Reflux for 18 h, followed by crystallization of the intermediate.

-

Reduction : Sodium borohydride (73.8 kg) in THF at 30°C for 3 h.

Emerging Techniques

Photoredox Decarboxylation

ACS Journal of Organic Chemistry highlights photoredox-mediated decarboxylation for late-stage functionalization. Irradiation of carboxylic acid precursors with 420 nm LEDs in the presence of DCA (9,10-dicyanoanthracene) generates radicals that couple with pyrrolidine intermediates.

Chemical Reactions Analysis

Types of Reactions: ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring with one nitrogen atom in a five-membered structure, influencing its biological activity and interactions. Its molecular formula is C7H14N2O2, with a molecular weight of 158.2 g/mol . The presence of functional groups allows it to participate in reactions typical of amino acids and amines, making it a versatile building block in organic synthesis.

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an intermediate in the synthesis of various APIs, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a valuable compound in the development of drugs aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases.

2. Antimicrobial and Antitumor Activity

Research indicates that derivatives of this compound exhibit antimicrobial and antitumor properties. For instance, studies have shown that compounds synthesized from this compound demonstrate significant activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines . The mechanism of action may involve the inhibition of key signaling pathways involved in cell proliferation.

3. Enantioselective Interactions

The chiral nature of this compound allows for enantioselective interactions with biological targets. This property can lead to differing biological effects compared to its enantiomer, making it crucial for the design of selective drugs that minimize side effects while maximizing therapeutic efficacy.

Biological Research Applications

1. Neurotransmission Studies

As a ligand for neurotransmitter receptors, this compound is instrumental in studying neurotransmission processes. Its interactions with receptors involved in signaling pathways can provide insights into the development of novel therapeutic agents that modulate these pathways.

2. Drug Design and Development

The unique properties of this compound make it a focal point in drug design. Its ability to selectively bind to specific biological targets allows researchers to explore new avenues for creating effective treatments for various diseases .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that specific derivatives showed significant cytotoxic effects against pancreatic cancer cell lines (Panc-1, Miapaca-2). The MTT assay results indicated an IC50 value suggesting potent anti-cancer activity .

Case Study 2: Neurotransmitter Modulation

Research focusing on the modulation of neurotransmitter release revealed that this compound could influence receptor binding dynamics, providing a potential pathway for developing new antidepressants.

Mechanism of Action

The mechanism by which ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it may function as a receptor agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks direct studies on ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid or its analogs. However, comparisons can be inferred based on structural analogs and functional group chemistry.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Functional Groups | Key Properties (Hypothesized) |

|---|---|---|---|

| This compound | Pyrrolidine + acetic acid | Secondary amine, carboxylic acid | Chiral, moderate solubility in polar solvents, potential ligand for metal ions |

| Proline | Pyrrolidine + carboxylic acid | Carboxylic acid, secondary amine | High rigidity, zwitterionic at pH 7, participates in peptide bonds |

| Nipecotic acid | Piperidine + carboxylic acid | Tertiary amine, carboxylic acid | Higher basicity, used as GABA reuptake inhibitor |

| Glycine | Aminoacetic acid | Primary amine, carboxylic acid | Highly soluble, zwitterionic, simplest amino acid |

Key Points of Comparison :

Solubility and Polarity: The carboxylic acid (-COOH) and amine (-NH-) groups in this compound suggest moderate water solubility, comparable to proline but lower than glycine due to the hydrophobic pyrrolidine ring . In contrast, glycine’s lack of a ring structure enhances its solubility in aqueous media.

Acidity/Basicity: The secondary amine in the pyrrolidine ring (pKa ~10–11) is less basic than the tertiary amine in nipecotic acid (pKa ~9–10) but more basic than glycine’s primary amine (pKa ~9.6). The carboxylic acid group (pKa ~2–3) would ionize in physiological pH, similar to other amino acids.

Biological Interactions :

- The chiral (S)-configuration may enable selective binding to biological targets, akin to proline’s role in protein structure or nipecotic acid’s activity in neurological systems.

- The acetic acid moiety could facilitate coordination with metal ions (e.g., uranium), as seen in studies where carboxylate-modified biochars enhance uranium adsorption .

Biological Activity

((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which contributes to its stereochemical properties and biological interactions. The chirality at the nitrogen atom is significant for its biological activity, as enantiomers can exhibit different pharmacological effects.

The mechanism of action of this compound involves its role as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction influences various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases. The compound's ability to selectively target certain pathways enhances its utility in drug design.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and related compounds. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other pyrrolidine derivatives | Varies | Various bacterial strains |

Anti-Cancer Activity

The compound has also shown promise in anti-cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . For example, a study indicated that the (S)-enantiomer exhibited enhanced potency compared to its (R)-counterpart in inhibiting specific mitotic kinesins, which are essential for cancer cell division .

Case Studies

- Inhibition of HSET (KIFC1) : A study reported that compounds related to this compound effectively inhibited HSET, leading to multipolar spindle formation in centrosome-amplified cancer cells. This suggests potential applications in targeting aberrant cell division in tumors .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of spiro derivatives containing the pyrrolidine moiety, revealing significant activity against resistant strains of bacteria such as Enterococcus faecalis and Staphylococcus aureus. These findings underscore the therapeutic potential of this class of compounds .

Q & A

Q. What are the optimal synthetic routes for ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, starting from (S)-1-methyl-pyrrolidin-3-amine, the compound can react with bromoacetic acid derivatives under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF. Reaction temperatures between 25–60°C and extended reaction times (12–24 hours) improve yields. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity. Monitoring by TLC and NMR spectroscopy at intermediate stages is critical .

Q. Table 1: Synthetic Route Optimization

| Starting Material | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| (S)-1-Methyl-pyrrolidin-3-amine | Bromoacetic acid/NaHCO₃/THF/40°C | 78 | 98.5% |

| Ethyl glycinate derivative | Pd/C, H₂ (1 atm)/MeOH | 65 | 97.2% |

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, mobile phase: hexane/isopropanol with 0.1% TFA) is the gold standard for determining enantiomeric excess (>99% for the (S)-enantiomer). Complementary techniques include polarimetry ([α]D²⁵ = +15.3° in methanol) and ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃). X-ray crystallography of derivatives (e.g., salts with tartaric acid) can confirm absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound and its derivatives?

- Methodological Answer : Contradictions often arise from differences in receptor binding affinity due to stereochemistry. Use competitive binding assays (e.g., radioligand displacement with [³H]-ligands) to quantify Ki values for each enantiomer. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target receptors (e.g., GABAₐ or NMDA receptors). Validate findings with in vivo models (e.g., zebrafish neuroactivity assays) to correlate stereochemistry with functional outcomes .

Q. Table 2: Enantiomer-Specific Activity

| Enantiomer | Target Receptor | IC₅₀ (µM) | Biological Effect |

|---|---|---|---|

| (S)-form | GABAₐ | 0.45 | Agonist |

| (R)-form | GABAₐ | 12.3 | No activity |

Q. What strategies are effective in elucidating the interaction mechanisms of this compound with specific biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (kon/koff) and thermodynamics (ΔG, ΔH). Fluorescence anisotropy assays using FITC-labeled derivatives reveal conformational changes in target proteins. For intracellular targets, CRISPR-Cas9 knockout models or siRNA silencing can identify pathways affected by the compound. Metabolomic profiling (LC-MS/MS) post-treatment identifies downstream biomarkers .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer : Discrepancies often stem from variations in pH or counterion selection. Perform pH-solubility profiling (pH 2–10) using potentiometric titration (e.g., Sirius T3 instrument). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use phosphate or citrate buffers (pH 4–6) to enhance aqueous stability. Cross-validate data with independent labs using standardized protocols .

Key Notes for Experimental Design

- Stereochemical Integrity : Always verify enantiopurity post-synthesis, as minor impurities can skew biological data.

- Biological Assays : Include both (S)- and (R)-enantiomers as controls to isolate stereospecific effects.

- Data Reproducibility : Use PubChem (CID: [retrieve from ]) for cross-referencing spectral and physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.